Ethylferrocene, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylferrocene is an organoiron compound with the chemical formula Fe(C₅H₅)C₅H₄C₂H₅ . It is a derivative of ferrocene, where an ethyl group is attached to one of the cyclopentadienyl rings. This compound is known for its dark brown oily appearance and has a molecular weight of 214.08 g/mol . Ethylferrocene is notable for its lower melting point and improved solubility in hydrocarbon solvents compared to ferrocene .
Vorbereitungsmethoden
Ethylferrocene can be synthesized through several methods. One common synthetic route involves the Clemmensen reduction of acetylferrocene . This method typically involves the reduction of acetylferrocene using zinc amalgam and hydrochloric acid, resulting in the formation of ethylferrocene. Industrial production methods may vary, but they generally follow similar principles of reduction and substitution reactions to achieve the desired product.
Analyse Chemischer Reaktionen
Ethylferrocene undergoes various types of chemical reactions, including:
Oxidation: Ethylferrocene can be oxidized to form ferrocenium ions. Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reduction reactions can convert ethylferrocene back to its parent ferrocene compound.
Substitution: Ethylferrocene can participate in substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of ethyl-substituted ferrocenes .
Wissenschaftliche Forschungsanwendungen
Ethylferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Ethylferrocene derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the use of ethylferrocene in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism by which ethylferrocene exerts its effects involves its ability to undergo redox reactions. The iron center in ethylferrocene can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its interaction with biological molecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Ethylferrocene can be compared with other ferrocene derivatives, such as:
Methylferrocene: Similar to ethylferrocene but with a methyl group instead of an ethyl group.
Butylferrocene: Contains a butyl group, offering different solubility and reactivity properties.
Acetylferrocene: Precursor to ethylferrocene, with an acetyl group attached to the cyclopentadienyl ring.
Ethylferrocene is unique due to its specific ethyl substitution, which provides distinct solubility and reactivity characteristics compared to other ferrocene derivatives .
Eigenschaften
Molekularformel |
C12H14Fe |
---|---|
Molekulargewicht |
214.08 g/mol |
InChI |
InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |
InChI-Schlüssel |
XEYMPZDIHJESAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.